futokadsurin C

Beschreibung

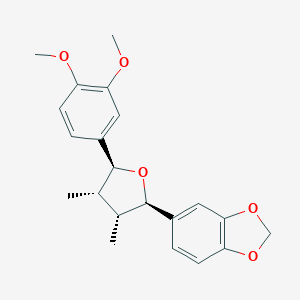

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDOSKNXLVXIP-WVGOSAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Futokadsurin C: A Technical Overview of its Chemical Structure, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C is a naturally occurring tetrahydrofuran lignan isolated from the aerial parts of Piper futokadsura. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and reported biological activity. Detailed experimental protocols for its isolation and the assessment of its anti-inflammatory properties are presented. Furthermore, a proposed signaling pathway for its mechanism of action is visualized. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a lignan characterized by a central tetrahydrofuran ring. Its systematic IUPAC name is 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole[1]. The chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄O₅ | [1] |

| Molecular Weight | 356.41 g/mol | [1] |

| CAS Number | 852459-91-7 | [1] |

| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole | [1] |

| SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity: Anti-inflammatory Effects

This compound has been identified as an inhibitor of nitric oxide (NO) production. In a key study, it was shown to suppress the production of NO in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[2]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a common strategy for the development of anti-inflammatory agents.

While the precise IC₅₀ value for this compound's inhibition of nitric oxide production is not explicitly available in the reviewed literature, its activity is reported alongside its isomers, futokadsurin A and B, suggesting a significant anti-inflammatory potential[2].

Experimental Protocols

Isolation of this compound from Piper futokadsura

The following is a generalized protocol based on the isolation of lignans from Piper species as described in the literature[2].

-

Extraction: The dried and powdered aerial parts of Piper futokadsura are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The active fraction (typically the chloroform or ethyl acetate fraction for lignans) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified using repeated column chromatography, including Sephadex LH-20 columns and high-performance liquid chromatography (HPLC), to yield the pure compound. The structure of the isolated this compound is then elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry[2].

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in macrophage cells[2].

-

Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere with 5% CO₂ at 37°C.

-

Cell Plating: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).

-

Stimulation: To induce an inflammatory response and NO production, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. An equal volume of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined by comparison with a sodium nitrite standard curve.

-

Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated cells to that of the untreated, stimulated cells.

Proposed Mechanism of Action and Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS- and IFN-γ-stimulated macrophages suggests an interference with the inflammatory signaling cascade. A plausible mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The activation of iNOS is primarily regulated by the transcription factor NF-κB.

Below is a diagram illustrating the proposed signaling pathway and the potential point of intervention for this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

The Futokadsurin C Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C, a 7,7'-epoxylignan isolated from Piper futokadsura, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the absence of specific experimental studies on this compound biosynthesis, this guide presents a hypothetical pathway constructed from the well-established principles of lignan biosynthesis, including the shikimate pathway, monolignol formation, oxidative coupling, and downstream enzymatic modifications. This document outlines the proposed enzymatic steps, key intermediates, and includes a detailed pathway diagram generated using the DOT language. Methodologies for key experimental approaches to elucidate such a pathway are also discussed.

Introduction

Lignans are a large and diverse class of phenolic compounds found in plants, formed by the oxidative coupling of two phenylpropanoid units.[1][2] They exhibit a wide range of biological activities, making them interesting targets for pharmaceutical research. This compound is a specific type of lignan, classified as a 7,7'-epoxylignan, that has been isolated from the aerial parts of Piper futokadsura.[3] Its structure is characterized by a tetrahydrofuran ring and a methylenedioxy bridge.[3] While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the known biosynthesis of other lignans.

This guide will detail the likely sequence of enzymatic reactions, starting from primary metabolism, that lead to the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the shikimate pathway , a central route in primary metabolism that produces the aromatic amino acids, including L-phenylalanine.[4][5] From L-phenylalanine, the general phenylpropanoid pathway generates monolignols, which are the building blocks of lignans.[6][7]

The key steps in the proposed biosynthesis of this compound are:

-

Monolignol Biosynthesis: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce two key monolignols: coniferyl alcohol and a hypothetical 3,4-methylenedioxycinnamyl alcohol . The formation of the methylenedioxy bridge from a catechol group is a critical step, likely catalyzed by a cytochrome P450 monooxygenase.[2][6]

-

Oxidative Coupling: The two different monolignol units undergo enzyme-mediated oxidative coupling to form a lignan scaffold. This reaction is typically catalyzed by laccases or peroxidases and directed by dirigent proteins to ensure stereospecificity.[8][9] The coupling of coniferyl alcohol and 3,4-methylenedioxycinnamyl alcohol would lead to a variety of dimeric structures.

-

Post-Coupling Modifications: Following the initial coupling, the resulting lignan intermediate undergoes a series of enzymatic modifications, including reductions and cyclizations, to form the characteristic 7,7'-epoxylignan core of this compound. These transformations are likely catalyzed by reductases and other tailoring enzymes.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor-product conversion rates, and yields of intermediates. Research in this area is required to populate the following table with meaningful data.

| Enzyme/Reaction Step | Substrate | Product | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

Table 1: Quantitative Data for this compound Biosynthetic Enzymes (Hypothetical)

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be essential for this research.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) on Piper futokadsura tissues actively producing this compound would be the first step to identify candidate genes.

Protocol:

-

Tissue Collection: Collect young, actively growing tissues from P. futokadsura.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

-

Bioinformatic Analysis: Assemble the transcriptome, annotate genes, and identify homologs of known lignan biosynthetic enzymes.

In Vitro Enzyme Assays

Candidate enzymes identified through transcriptomics would be functionally characterized using in vitro assays.

Protocol:

-

Gene Cloning and Expression: Clone the coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express and purify the recombinant proteins.

-

Enzyme Assay: Incubate the purified enzyme with the putative substrate (e.g., a monolignol or lignan intermediate) and necessary co-factors.

-

Product Analysis: Analyze the reaction products using HPLC and LC-MS to confirm enzyme activity and product identity.

In Vivo Pathway Elucidation

Stable isotope labeling studies in P. futokadsura cell cultures or whole plants can be used to trace the incorporation of precursors into this compound.

Protocol:

-

Precursor Feeding: Feed the plant material with labeled precursors (e.g., ¹³C-L-phenylalanine).

-

Metabolite Extraction: After a defined incubation period, extract the metabolome.

-

LC-MS Analysis: Analyze the extracts by high-resolution LC-MS to detect the incorporation of the label into this compound and its intermediates.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that likely involves a series of coordinated enzymatic reactions. The proposed pathway in this guide provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the specific enzymes involved, particularly the cytochrome P450 responsible for methylenedioxy bridge formation and the enzymes catalyzing the final steps to the 7,7'-epoxylignan core. A detailed understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable lignans through metabolic engineering.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Futokadsurin C: A Technical Overview

Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) and detailed experimental protocols for futokadsurin C could not be located. The following guide provides a generalized framework for the characterization of a novel natural product, structured to meet the requirements of researchers, scientists, and drug development professionals. The data presented in the tables are illustrative examples and do not represent actual data for this compound.

Introduction

The genus Kadsura is a recognized source of structurally diverse and biologically significant compounds, primarily lignans and triterpenoids.[1][2] These compounds have garnered attention for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] While specific data for this compound remains elusive, it is presumed to be a lignan, a class of compounds prevalent in this genus. The structural elucidation of such compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data (Illustrative Examples)

The following tables represent typical data formats for the spectroscopic characterization of a natural product.

NMR Spectral Data

Table 1: 1H NMR Data (500 MHz, CDCl3)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.85 | d | 8.0 |

| 2 | 7.02 | d | 1.5 |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | 6.90 | dd | 8.0, 1.5 |

| 6 | 4.50 | d | 7.5 |

| 7 | 2.50 | m | |

| 8 | 1.95 | m | |

| 9 | 3.80 | s | |

| 1' | 6.95 | s | |

| 2' | - | - | - |

| 3' | 3.90 | s | |

| 4' | - | - | - |

| 5' | 6.88 | d | 8.5 |

| 6' | 6.98 | d | 8.5 |

| OMe-3' | 3.85 | s | |

| OMe-4' | 3.88 | s |

Table 2: 13C NMR Data (125 MHz, CDCl3)

| Position | δC (ppm) |

| 1 | 130.5 |

| 2 | 110.2 |

| 3 | 148.0 |

| 4 | 147.5 |

| 5 | 118.9 |

| 6 | 85.6 |

| 7 | 45.3 |

| 8 | 35.1 |

| 9 | 56.0 |

| 1' | 125.8 |

| 2' | 109.5 |

| 3' | 149.1 |

| 4' | 148.8 |

| 5' | 111.5 |

| 6' | 120.3 |

| OMe-3' | 55.9 |

| OMe-4' | 55.8 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

| Ion | [M+H]+ | [M+Na]+ |

| Calculated | 357.1645 | 379.1464 |

| Found | 357.1648 | 379.1462 |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data (KBr, cm-1)

| Wavenumber (cm-1) | Assignment |

| 3450 | O-H stretch |

| 2925, 2850 | C-H stretch (aliphatic) |

| 1610, 1505 | C=C stretch (aromatic) |

| 1265, 1030 | C-O stretch |

Generalized Experimental Protocols

The following protocols describe a general approach to the isolation and structural elucidation of a natural product from a plant source.

Plant Material and Extraction

The dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a suitable solvent (e.g., methanol, ethanol) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to yield fractions with differing chemical profiles.

-

Column Chromatography: Each fraction is then subjected to column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is achieved using preparative or semi-preparative HPLC to yield pure compounds.

Spectroscopic Analysis

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

NMR Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Generalized Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product.

References

Futokadsurin C: A Technical Overview of Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C, a lignan isolated from Piper futokadsura, has demonstrated noteworthy preliminary biological activities, positioning it as a compound of interest for further investigation in drug discovery. This technical guide synthesizes the currently available data on its anti-inflammatory and antifungal properties. It provides a detailed examination of the experimental methodologies employed in these initial studies and explores the potential signaling pathways involved in its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of the core findings.

Introduction

Lignans, a class of polyphenolic compounds found in a variety of plants, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a tetrahydrofuran lignan that has been isolated from the aerial parts of Piper futokadsura. Initial studies have highlighted its potential as a bioactive molecule, specifically in the realms of inflammation and mycology. This document serves as a comprehensive resource for researchers by consolidating the preliminary scientific evidence on this compound, with a focus on its quantitative biological data, the experimental protocols used to generate this data, and the putative molecular pathways through which it may exert its effects.

Quantitative Biological Activity

The preliminary biological evaluation of this compound has so far revealed anti-inflammatory and antifungal activities. The key quantitative data from these studies are summarized in the table below.

| Biological Activity | Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 (murine macrophage-like cells) | IC₅₀ | Not explicitly stated for this compound, but tested. | Konishi et al., 2005 |

| Anti-neuroinflammatory | Nitric Oxide (NO) Inhibition | BV-2 (murine microglia cells) | IC₅₀ | 43.1 µM | Kim et al., 2010 |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Fusarium oxysporum | MIC | 125.00 µg/mL | (Secondary source) |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Fusarium solani | MIC | 100.00 µg/mL | (Secondary source) |

Detailed Experimental Protocols

A thorough understanding of the experimental context is crucial for the interpretation and replication of scientific findings. This section details the methodologies employed in the key preliminary studies on this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated immune cells.

3.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7, a murine macrophage-like cell line, was used.

-

Culture Conditions: The cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Stimulation: To induce an inflammatory response and subsequent NO production, the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

This compound Treatment: The cells were treated with various concentrations of this compound concurrently with the inflammatory stimuli.

3.1.2. Measurement of Nitric Oxide Production (Griess Assay)

-

Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO in the cell culture supernatant, is measured as an indicator of NO production. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

-

Procedure:

-

After the incubation period, the cell culture supernatant was collected.

-

An equal volume of Griess reagent was added to the supernatant in a 96-well plate.

-

The plate was incubated at room temperature for a specified time to allow for color development.

-

The absorbance was measured at a specific wavelength (typically around 540 nm) using a microplate reader.

-

-

Data Analysis: The percentage of NO production inhibition was calculated by comparing the absorbance of the this compound-treated wells with that of the vehicle-treated (control) wells. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, was then determined from the dose-response curve.

Antifungal Activity: Broth Microdilution Method

The antifungal activity of this compound against pathogenic Fusarium species was determined by measuring its minimum inhibitory concentration (MIC). While the primary research article detailing this specific experiment is not available, the following is a generalized protocol for the broth microdilution method commonly used for this purpose.

3.2.1. Fungal Strains and Culture Preparation

-

Fungal Strains: Fusarium oxysporum and Fusarium solani.

-

Culture Conditions: The fungal strains were cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25-28°C) to obtain sporulating cultures.

-

Inoculum Preparation: A suspension of fungal spores (conidia) was prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The concentration of the spore suspension was adjusted to a standard concentration using a hemocytometer or by spectrophotometry.

3.2.2. Broth Microdilution Assay

-

Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized fungal inoculum is then added to each well. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after an incubation period.

-

Procedure:

-

A serial two-fold dilution of this compound was prepared in a suitable liquid medium (e.g., RPMI-1640) directly in the wells of a 96-well plate.

-

The standardized fungal spore suspension was added to each well.

-

Positive (medium with fungal inoculum, no compound) and negative (medium only) controls were included.

-

The plates were incubated at an appropriate temperature for a specified period (e.g., 48-72 hours).

-

-

MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible fungal growth was observed.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are yet to be published, the known mechanisms of action for other lignans with similar biological activities can provide valuable insights into its potential pathways.

Anti-inflammatory Signaling

The inhibition of nitric oxide production by lignans is often associated with the modulation of key inflammatory signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of iNOS and reducing NO production.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the inflammatory response. Activation of these kinases can lead to the expression of inflammatory mediators. Some lignans exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation. It is plausible that this compound may also activate this protective pathway.

Futokadsurin C: A Technical Overview of its Discovery, Origin, and Biological Activity

A comprehensive guide for researchers and drug development professionals

Futokadsurin C , a tetrahydrofuran lignan, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a detailed overview of its discovery, natural origin, and reported biological activities, with a focus on presenting quantitative data and experimental methodologies for the benefit of researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was first identified and isolated from the aerial parts of Piper futokadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1][2][3] This plant, also known as Piper kadsura, is a vine-like species native to the forests of East Asia, including Japan, Korea, and Taiwan.[4] In traditional Chinese medicine, the stem of this plant, referred to as "Haifengteng," has been utilized for treating conditions such as asthma and rheumatic arthritis.[3][4]

The initial isolation and structural elucidation of this compound, along with its analogs futokadsurin A and B, were described in a 2005 publication by Konishi et al.[5] Subsequent studies by other research groups have further confirmed its presence in P. kadsura and explored its biological properties.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₄O₅[1][6] |

| Molar Mass | 356.41 g/mol [1][6] |

| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole[6] |

| Class | Lignan (Tetrahydrofuran lignan)[1][5] |

| CAS Number | 852459-91-7[6] |

Biological Activity and Mechanism of Action

Current research indicates that this compound possesses anti-neuroinflammatory properties. Its primary reported biological activity is the inhibition of nitric oxide (NO) production.[3][5] Overproduction of NO is a key factor in the pathogenesis of various inflammatory and neurodegenerative diseases.

A study by Kim et al. (2010) demonstrated that this compound moderately inhibited the production of nitric oxide in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3] Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to neuroinflammation.

Table 2: In Vitro Anti-neuroinflammatory Activity of this compound

| Assay | Cell Line | Activating Agent | Measured Parameter | Result (IC₅₀) | Reference |

| Nitric Oxide Production Inhibition | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 43.1 μM | Kim et al., 2010[3] |

Furthermore, a study on an aqueous extract of Futokadsura stem, the plant from which this compound is derived, has shown neuroprotective effects in an in vivo model of Alzheimer's disease. The extract was found to decrease the expression of pro-inflammatory markers such as TNF-α and IL-6, as well as reduce nitric oxide (NO) and nitric oxide synthase (NOS) levels in the brain of a rat model.[7] While this study used a crude extract, it suggests that the constituent compounds, including this compound, contribute to these neuroprotective effects by mitigating inflammation and oxidative stress.

The proposed mode of action for this compound involves the modulation of specific cellular signaling pathways, likely by interacting with receptor sites to alter signal transduction processes that lead to inflammatory responses.[6]

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Activated BV-2 Cells

The following is a generalized experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production, based on standard methodologies.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its inhibitory effect on LPS-induced NO production, it is plausible that it interferes with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS is a known activator of this pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Future Directions

This compound represents a promising natural product with potential for development as an anti-neuroinflammatory agent. Future research should focus on:

-

Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

In-depth in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.

This technical guide provides a consolidated resource for researchers and professionals in the field of drug discovery and development, summarizing the current knowledge on this compound and highlighting its potential as a therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Plants | 852459-91-7 | Invivochem [invivochem.com]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 852459-91-7 | CJB45991 | Biosynth [biosynth.com]

- 7. Neuroprotective effects of an aqueous extract of Futokadsura stem in an Aβ-induced Alzheimer's disease-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Futokadsurin C: A Technical Guide on its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C is a naturally occurring lignan isolated from the aerial parts of the medicinal plant Piper kadsura (Choisy) Ohwi.[1][2] Classified as a 7,7'-epoxylignan, it is characterized by a core 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology due to its demonstrated anti-inflammatory properties. Research indicates that this compound moderately inhibits the production of nitric oxide (NO), a key mediator in inflammatory processes.[2][3] This technical guide provides a comprehensive overview of the chemical class, physicochemical properties, and known biological activities of this compound, including detailed experimental protocols and an examination of the implicated signaling pathways.

Chemical Class and Physicochemical Properties

This compound belongs to the furanoid lignan subclass of plant phenols. Lignans are synthesized in plants via the oxidative coupling of two phenylpropanoid units. The assertion in some commercial sources that it is a "terpene alkaloid" is incorrect, as its chemical formula, C₂₁H₂₄O₅, lacks the nitrogen atom characteristic of alkaloids, and its biosynthetic origin is distinct from that of terpenes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole | [4] |

| Chemical Formula | C₂₁H₂₄O₅ | [4] |

| Molecular Weight | 356.41 g/mol | [4] |

| Chemical Class | Lignan (7,7'-Epoxylignan) | [5] |

| Natural Source | Aerial parts of Piper kadsura | [1][2] |

| Appearance | Not explicitly reported; likely a solid | - |

| Solubility | Not explicitly reported; likely soluble in methanol, chloroform, and other organic solvents | - |

| Storage | Store at 2°C - 8°C | [4] |

| SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | [4] |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide production. Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammatory responses can lead to cellular damage and contribute to the pathophysiology of various inflammatory diseases.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Target | Result (IC₅₀) | Source(s) |

| Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | Inducible Nitric Oxide Synthase (iNOS) pathway | 43.1 µM | [2] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the biological activity of this compound.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Activated Macrophages

This protocol is based on the methods described for testing lignans from Piper kadsura on murine microglial or macrophage cell lines.[1][2][6]

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Cell Line: Murine microglial cell line (BV-2) or murine macrophage cell line (RAW 264.7).

-

Reagents:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard

-

-

Equipment:

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (540-550 nm)

-

Procedure:

-

Cell Culture and Seeding:

-

Culture BV-2 or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 5 x 10⁵ cells per well.

-

Incubate for 12-24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solutions with culture medium to achieve a range of final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO only).

-

Incubate the plates for 2 hours at 37°C.

-

-

Inflammatory Stimulation:

-

Following the pre-incubation with the compound, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and iNOS expression.

-

Incubate the plates for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO production inhibition for each concentration of this compound relative to the LPS-only treated cells.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

-

Signaling Pathways and Mechanism of Action

The inhibition of NO production by this compound in LPS-stimulated microglia strongly suggests interference with the inducible nitric oxide synthase (iNOS) signaling pathway .[7] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the innate immune response in cells like macrophages and microglia.

The canonical pathway is as follows:

-

LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction Cascade: This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88.

-

NF-κB Activation: The cascade leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate into the nucleus.[7]

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the NOS2 gene, which encodes the iNOS enzyme.

-

iNOS Expression and NO Production: The newly synthesized iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.

This compound likely exerts its inhibitory effect by acting on one or more points in this pathway. Lignans are known to inhibit NF-κB activation, which would prevent the transcription of the NOS2 gene and subsequent production of iNOS protein.[7]

References

- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. researchgate.net [researchgate.net]

- 4. pure.skku.edu [pure.skku.edu]

- 5. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Futokadsurin C: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C, a tetrahydrofuran lignan isolated from Piper futokadsura, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. Furthermore, it delves into its known biological activity, specifically its role as an inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This document synthesizes available data, outlines relevant experimental methodologies, and presents a putative signaling pathway to provide a foundational resource for researchers in pharmacology and drug discovery.

Chemical Identification

This compound is a naturally occurring organic compound with the following identifiers:

| Identifier | Value |

| CAS Number | 852459-91-7[1][2] |

| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole |

Biological Activity: Inhibition of Nitric Oxide Production

This compound has demonstrated noteworthy biological activity as an inhibitor of nitric oxide (NO) production. Elevated levels of NO are associated with various inflammatory diseases, and the modulation of its synthesis is a key target for anti-inflammatory therapies.

Quantitative Data

Research has shown that this compound, along with other lignans isolated from Piper futokadsura, inhibits the production of nitric oxide in murine macrophage-like RAW 264.7 cells that have been activated by lipopolysaccharide (LPS) and interferon-gamma. While the precise IC50 value for this compound has not been detailed in readily available literature, the activity of related lignans in inhibiting NO production suggests a potential for significant anti-inflammatory effects. Further quantitative analysis is required to establish a definitive dose-response curve and IC50 value for this compound.

Experimental Protocols

The following section outlines a standard experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production in a cellular model.

Cell Culture and Treatment

-

Cell Line: Murine macrophage RAW 264.7 cells are a standard model for studying inflammation and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma to induce an inflammatory response and subsequent NO production.

Nitric Oxide Measurement (Griess Assay)

The amount of nitric oxide produced by the cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

-

Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sample Collection: After the incubation period with LPS and the test compound, the cell culture supernatant is collected.

-

Reaction: An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Putative Signaling Pathway

The inhibition of nitric oxide production by this compound likely involves the modulation of intracellular signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Putative signaling pathway for this compound's inhibition of nitric oxide production.

In this proposed model, LPS and IFN-γ activate Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of the IKK complex and the MAPK pathway. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 are critical for the transcriptional activation of the iNOS gene. This compound is hypothesized to exert its inhibitory effect by targeting key components of these pathways, such as the IKK complex and elements of the MAPK cascade, thereby preventing iNOS expression and subsequent NO production.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production warrants further investigation to elucidate its precise mechanism of action and to quantify its potency. Future research should focus on determining the IC50 value of this compound for NO inhibition and on conducting detailed molecular studies to confirm its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in advancing the therapeutic potential of this natural product.

References

Unraveling Futokadsurin: A Literature Review of its Analogs

A comprehensive analysis of the synthesis, biological activity, and signaling pathways of futokadsurin analogs remains elusive due to the current lack of scientific literature on a parent compound named "futokadsurin." Extensive searches across major scientific databases and chemical registries have not yielded any information on a molecule with this designation.

This technical guide, therefore, serves as a foundational blueprint for the systematic evaluation of novel bioactive compounds and their analogs, using the initially requested framework for "futokadsurin" as a model. Should information on futokadsurin become available, this structured approach can be readily applied.

I. The Crucial First Step: Characterization of the Parent Compound

Before a meaningful review of any analog series can be undertaken, a thorough understanding of the parent compound is paramount. This includes:

-

Structural Elucidation: The precise chemical structure, including stereochemistry, must be determined. This is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

-

Biological Activity Profile: The primary biological activities of the parent compound need to be identified. This involves a battery of in vitro and in vivo assays to determine its effects on specific cellular targets, pathways, or disease models.

-

Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level is critical. This involves identifying its direct binding partners and the downstream signaling cascades it modulates.

II. A Framework for Reviewing Analogs

Once the parent compound is well-characterized, a systematic review of its analogs can proceed. The following sections outline the key components of such a review, as would be applied to futokadsurin analogs if data were available.

Data Presentation: A Comparative Approach

To facilitate the comparison of analog activity, all quantitative data should be summarized in clearly structured tables. This allows researchers to readily identify structure-activity relationships (SAR).

Table 1: Hypothetical Comparative Data for Futokadsurin Analogs

| Analog ID | Modification | IC50 (Target X) | EC50 (Cell-based Assay) | In vivo Efficacy (Model Y) |

| FK-001 | Parent Compound | 100 nM | 250 nM | 50% tumor growth inhibition |

| FK-002 | R1 = Cl | 50 nM | 120 nM | 75% tumor growth inhibition |

| FK-003 | R2 = OMe | 500 nM | >1000 nM | No significant effect |

| FK-004 | Ring A saturated | 80 nM | 200 nM | 60% tumor growth inhibition |

This table is for illustrative purposes only. Actual data would be populated based on experimental findings.

Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are essential for the verification and extension of scientific findings. For each key experiment cited, the following details should be provided:

Synthesis of Analogs:

-

General Procedure: A step-by-step description of the synthetic route.

-

Reagents and Conditions: A comprehensive list of all reagents, solvents, catalysts, reaction times, and temperatures.

-

Purification and Characterization: Details of the chromatographic and spectroscopic techniques used to purify and confirm the structure of the final compounds (e.g., HPLC, NMR, HRMS).

Biological Assays:

-

Cell Lines and Culture Conditions: The specific cell lines used, their source, and the media and conditions for their growth.

-

Assay Principle: A brief explanation of the underlying biological principle of the assay.

-

Step-by-Step Protocol: A detailed procedure, including concentrations of reagents, incubation times, and the method of data acquisition.

-

Data Analysis: The statistical methods used to analyze the results.

III. Visualization of Molecular Mechanisms and Workflows

Visual representations are powerful tools for conveying complex information. The following sections demonstrate how Graphviz (DOT language) can be used to create diagrams for signaling pathways and experimental workflows.

Signaling Pathways

Diagrams of signaling pathways help to visualize the molecular interactions affected by a compound and its analogs.

Caption: Hypothetical signaling pathway inhibited by a futokadsurin analog.

Experimental Workflows

Flowcharts of experimental workflows provide a clear and concise overview of the research process.

Caption: General workflow for the synthesis and evaluation of bioactive analogs.

Conclusion

While the current absence of information on "futokadsurin" prevents a specific literature review, the framework outlined in this guide provides a robust methodology for the comprehensive analysis of any novel compound and its analogs. This structured approach, encompassing clear data presentation, detailed experimental protocols, and informative visualizations, is essential for advancing drug discovery and development. Researchers are encouraged to apply this framework to their own investigations to ensure clarity, reproducibility, and impact. Should information regarding "futokadsurin" emerge, this document will serve as a ready template for a thorough and insightful scientific review.

Futokadsurin C: A Technical Guide to Solubility and Stability Profiling

Disclaimer: Publicly available experimental data on the solubility and stability of futokadsurin C is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical sciences for characterizing new chemical entities. The experimental protocols and data tables are illustrative and serve as a template for researchers and drug development professionals.

Introduction

This compound is a lignan compound that, like other members of its class, may possess noteworthy biological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its development as a therapeutic agent. This technical guide outlines the essential studies and methodologies required to establish a comprehensive solubility and stability profile for this compound, ensuring a foundation for future formulation and clinical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its bioavailability. A detailed solubility profile is critical for the development of oral dosage forms.

Quantitative Solubility Data

The equilibrium solubility of this compound should be determined in a variety of aqueous and organic solvents relevant to pharmaceutical formulation and physiological conditions.

Table 1: Illustrative Equilibrium Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | 7.0 | Data Not Available |

| 0.1 N HCl | 37 | 1.2 | Data Not Available |

| Phosphate Buffer | 37 | 6.8 | Data Not Available |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | Data Not Available |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | Data Not Available |

| Ethanol | 25 | - | Data Not Available |

| Propylene Glycol | 25 | - | Data Not Available |

| PEG 400 | 25 | - | Data Not Available |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility.

-

Material Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

Sample Processing: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive, micron-rated filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is reported in mg/mL or other appropriate units.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which aids in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Table 2: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at RT |

| Thermal | Solid State | 48 hours at 80°C |

| Photolytic | ICH-compliant light exposure | As per guidelines |

ICH Stability Studies

Long-term and accelerated stability studies are performed to propose a re-test period for the drug substance and a shelf-life for the drug product.

Table 3: Illustrative ICH Stability Protocol for this compound

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Experimental Protocol: Stability Testing

-

Sample Preparation: this compound is stored in its proposed container closure system.

-

Storage: Samples are placed in stability chambers maintained at the conditions specified by ICH guidelines.

-

Analysis: At each designated time point, samples are withdrawn and analyzed for appearance, assay, purity (degradation products), and other relevant physical and chemical properties using a validated stability-indicating method.

-

Data Analysis: The data is analyzed to identify any trends in degradation or changes in physical properties over time.

Decision Pathway for Stability Testing

Caption: Decision pathway for stability testing strategy.

Conclusion

The successful development of this compound as a pharmaceutical agent is contingent upon a thorough characterization of its solubility and stability. The methodologies outlined in this guide provide a robust framework for generating the necessary data to support formulation development, define storage conditions, and establish an appropriate shelf-life. The execution of these studies will be a critical step in advancing this compound from a promising molecule to a potential therapeutic product.

Methodological & Application

Application Notes and Protocols for the Quantification of Futokadsurin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C is a significant bioactive compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. Due to the limited availability of established and validated analytical methods specifically for this compound, this document provides a comprehensive guide to developing and validating a robust analytical method. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a detailed starting point for researchers. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Introduction to Analytical Approaches

The quantification of complex molecules like this compound in biological and botanical matrices requires highly specific and sensitive analytical methods. The choice of method often depends on the concentration levels expected and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of phytochemicals. It is a robust and cost-effective method suitable for relatively high concentration samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying compounds at very low concentrations, especially in complex biological matrices like plasma or tissue homogenates.[1][2] This technique is particularly advantageous for pharmacokinetic studies.

Proposed Analytical Method Development

Given the chemical structure of this compound, a reversed-phase HPLC method is a suitable starting point. The following sections detail the proposed protocols for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in herbal extracts and pharmaceutical formulations.

2.1.1. Experimental Protocol: HPLC-UV

a) Sample Preparation (Herbal Matrix):

-

Accurately weigh 1.0 g of the powdered plant material containing this compound.

-

Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions:

-

Instrument: Agilent 1200 series HPLC or equivalent, equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suggested starting gradient is: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: To be determined by UV scan of a pure standard of this compound (a common range for similar compounds is 254 nm or 280 nm).

-

Injection Volume: 10 µL.

c) Calibration Curve:

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 200 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for the quantification of this compound in biological samples such as plasma for pharmacokinetic studies, due to its high sensitivity and specificity.[3][4][5]

2.2.1. Experimental Protocol: LC-MS/MS

a) Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

b) LC-MS/MS Conditions:

-

LC System: A UPLC system such as a Waters ACQUITY or Shimadzu Nexera.

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

MRM Transitions: The precursor ion (parent ion) and product ions (fragment ions) for this compound and the internal standard need to be determined by direct infusion of the standard solutions.

Method Validation

A developed analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines.

| Parameter | Typical Acceptance Criteria | Example Data Range (from analogous compounds) |

| Linearity (r²) | ≥ 0.995 | 0.998 - 0.999 |

| Accuracy (% Recovery) | 85 - 115% | 91.82 - 98.29%[6] |

| Precision (% RSD) | ≤ 15% | 0.41 - 4.74%[6] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 mg/L[7] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1 - 50 ng/mL |

| Selectivity | No interfering peaks at the retention time of the analyte | Peak purity > 98% |

| Stability | ≤ 15% degradation | Stable for 24h at room temp, 1 month at -20°C |

Visualization of Workflows

4.1. Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow from sample collection to data analysis.

4.2. Analytical Method Development and Validation Logic

This diagram shows the logical steps involved in developing and validating a new analytical method.

Conclusion

References

- 1. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cutting-edge LC-MS/MS applications in clinical mass spectrometry: Focusing on analysis of drugs and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Futokadsurin C in Rat Plasma Using a Novel HPLC-MS/MS Method

Abstract

This application note describes a novel, robust, and sensitive HPLC-MS/MS method for the quantitative determination of futokadsurin C in rat plasma. This compound, a lignan with potential therapeutic properties, was extracted from plasma samples using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection and quantification were performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was developed to be validated according to regulatory guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This method is well-suited for pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a lignan belonging to the 7,7'-epoxylignan class of organic compounds. Lignans have garnered significant interest in drug discovery due to their diverse pharmacological activities. To facilitate preclinical development, a reliable and sensitive bioanalytical method is essential for characterizing the pharmacokinetic profile of this compound. This application note presents a detailed protocol for a newly developed HPLC-MS/MS method for the quantification of this compound in rat plasma. The method is designed to be highly selective and sensitive, allowing for accurate measurement of this compound concentrations over a wide dynamic range.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Verapamil (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (K2-EDTA as anticoagulant)

Instrumentation

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards and quality controls (QCs).

-

Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 20 |

| 3.5 | 20 |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| This compound | 357.2 | 191.1 | 80 | 10 | 25 | 12 |

| IS (Verapamil) | 455.3 | 165.2 | 100 | 10 | 30 | 15 |

| (DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential) |

Method Validation Summary (Hypothetical Data)

The developed method should be validated according to the principles outlined in regulatory guidelines.[1][2][3] The following is a summary of the expected performance.

Linearity

The calibration curve is expected to be linear over the concentration range of 1-1000 ng/mL. A linear regression with a weighting factor of 1/x² should yield a correlation coefficient (r²) > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision are expected to be within ±15% (±20% for the LLOQ).

Table 3: Hypothetical Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 10 | ± 10 | < 12 | ± 12 |

| LQC | 3 | < 8 | ± 8 | < 10 | ± 10 |

| MQC | 100 | < 7 | ± 7 | < 9 | ± 9 |

| HQC | 800 | < 6 | ± 6 | < 8 | ± 8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect should be consistent and reproducible across all QC levels.

Table 4: Hypothetical Recovery and Matrix Effect Data

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 85-95 | 90-110 |

| HQC | 88-98 | 92-108 |

Stability

This compound is expected to be stable in rat plasma under various storage and handling conditions.

Table 5: Hypothetical Stability Data

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 4 hours | 95-105 |

| Freeze-Thaw | 3 cycles | 93-107 |

| Long-term (-80°C) | 30 days | 96-104 |

Experimental Workflow

References

Application Notes and Protocols: In Vitro Assays for Futokadsurin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a bioactive compound of significant interest, belonging to the class of compounds isolated from the stem of Futokadsura (also known as Piper kadsura). Extracts from this plant have been traditionally used for their anti-inflammatory and neuroprotective properties. This document provides detailed protocols for in vitro assays to evaluate the anti-neuroinflammatory and neuroprotective effects of this compound, enabling researchers to investigate its therapeutic potential. The provided methodologies are based on established cell-based models of inflammation and neurotoxicity.

Data Presentation: Anti-Neuroinflammatory Activity of Compounds from Piper kadsura

The following table summarizes the inhibitory activities of various compounds isolated from Piper kadsura on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. This data is representative of the potential bioactivity of compounds like this compound.

| Compound | IC50 for NO Production (µM) | IC50 for PGE2 Production (µM) |

| Kadsuketanone A | 12.3 | 8.5 |

| Compound 6 | 15.8 | 12.4 |

| Compound 11 | 2.4 | 1.8 |

| Compound 12 | 7.5 | 6.2 |

| Compound 13 | 9.8 | 7.1 |

| Compound 14 | 5.3 | 4.6 |

Data adapted from Kim et al., J Enzyme Inhib Med Chem, 2011.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay: Nitric Oxide (NO) Inhibition in BV-2 Microglial Cells

This protocol details the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability against Oxidative Stress